molecular formula C14H26N2O3S B2511575 N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide CAS No. 1235015-96-9

N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2511575
CAS No.: 1235015-96-9
M. Wt: 302.43
InChI Key: KETCYBKQQONOTR-UHFFFAOYSA-N
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Description

N-[(1-Methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide is a synthetic compound characterized by a cyclohexanecarboxamide core linked to a piperidine ring substituted with a methanesulfonyl group. The cyclohexane ring adopts a chair conformation, as observed in structurally related compounds, contributing to its three-dimensional stability . This compound is hypothesized to exhibit pharmacological relevance due to structural similarities with serotonin receptor ligands (e.g., 18F-FCWAY) and other bioactive carboxamide derivatives .

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETCYBKQQONOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule decomposes into two primary components:

  • Cyclohexanecarboxylic acid (or its activated derivatives).
  • 1-Methanesulfonylpiperidin-4-yl)methylamine .

Cyclohexanecarboxylic Acid Activation

Cyclohexanecarboxylic acid is typically converted to an acid chloride or activated ester for amide bond formation. Patent WO2017070418A1 highlights thionyl chloride (SOCl₂) as a reagent for generating acid chlorides, which react efficiently with amines under mild conditions. Alternatively, coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) enable direct amidation without isolating reactive intermediates.

Synthesis of 1-Methanesulfonylpiperidin-4-yl)methylamine

This intermediate requires:

  • Piperidin-4-ylmethanol as the starting material.
  • Methanesulfonylation of the piperidine nitrogen.
  • Conversion of the alcohol to an amine .
Methanesulfonylation of Piperidine

Reaction of piperidin-4-ylmethanol with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) selectively sulfonylates the secondary amine without significant alcohol activation. Optimal conditions involve anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Alcohol-to-Amine Conversion

The alcohol is converted to a mesylate (using MsCl/TEA) and displaced with sodium azide (NaN₃) to form the azide. Reduction with lithium aluminum hydride (LAH) or catalytic hydrogenation yields the primary amine.

Stepwise Synthesis and Optimization

Preparation of 1-Methanesulfonylpiperidin-4-yl)methanol

Procedure :

  • Dissolve piperidin-4-ylmethanol (10.0 g, 77.3 mmol) in anhydrous DCM (100 mL).
  • Cool to 0°C and add TEA (12.1 mL, 86.6 mmol) dropwise.
  • Add MsCl (6.6 mL, 85.0 mmol) slowly, maintaining temperature <5°C.
  • Stir at room temperature (RT) for 4 h.
  • Wash with 1 M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (1 × 50 mL).
  • Dry over Na₂SO₄ and concentrate to yield a colorless oil (14.2 g, 95%).

Key Data :

  • Yield : 95%
  • Purity : >98% (HPLC)
  • Characterization : ¹H NMR (400 MHz, CDCl₃) δ 3.72–3.68 (m, 2H, CH₂OH), 3.41–3.35 (m, 2H, NCH₂), 2.98 (s, 3H, SO₂CH₃), 2.85–2.78 (m, 1H, CH), 1.92–1.85 (m, 2H), 1.62–1.54 (m, 2H), 1.34–1.26 (m, 1H).

Synthesis of 1-Methanesulfonylpiperidin-4-yl)methyl Azide

Procedure :

  • Dissolve 1-methanesulfonylpiperidin-4-yl)methanol (14.2 g, 67.4 mmol) in DCM (150 mL).
  • Add TEA (11.3 mL, 80.9 mmol) and cool to 0°C.
  • Add MsCl (6.3 mL, 80.9 mmol) dropwise and stir at RT for 2 h.
  • Quench with ice water (100 mL) and extract with DCM (3 × 50 mL).
  • Dry the organic phase and concentrate to obtain the mesylate.
  • Dissolve the mesylate in dimethylformamide (DMF, 100 mL) and add NaN₃ (6.6 g, 101 mmol).
  • Heat at 60°C for 12 h.
  • Extract with ethyl acetate (3 × 50 mL), wash with brine, dry, and concentrate to yield the azide (12.8 g, 85%).

Key Data :

  • Yield : 85%
  • Purity : 97% (GC-MS)
  • Characterization : IR (KBr) 2105 cm⁻¹ (N₃ stretch).

Reduction to 1-Methanesulfonylpiperidin-4-yl)methylamine

Procedure :

  • Dissolve the azide (12.8 g, 57.1 mmol) in tetrahydrofuran (THF, 150 mL).
  • Add LAH (4.3 g, 114 mmol) portionwise at 0°C.
  • Reflux for 6 h.
  • Cool to 0°C, quench with 10% NaOH (50 mL), and filter.
  • Concentrate the filtrate and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the amine (8.9 g, 78%).

Key Data :

  • Yield : 78%
  • Purity : >99% (HPLC)
  • Characterization : ESI-MS m/z 223.1 [M+H]⁺.

Amide Coupling with Cyclohexanecarboxylic Acid

Method A: Acid Chloride Route :

  • Add cyclohexanecarboxylic acid (7.4 g, 57.1 mmol) to SOCl₂ (20 mL) and reflux for 2 h.
  • Remove excess SOCl₂ under vacuum to obtain the acid chloride.
  • Dissolve the acid chloride in DCM (50 mL) and add dropwise to a solution of 1-methanesulfonylpiperidin-4-yl)methylamine (8.9 g, 40.0 mmol) and TEA (6.7 mL, 48.0 mmol) in DCM (100 mL).
  • Stir at RT for 12 h.
  • Wash with 1 M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (1 × 50 mL).
  • Dry and concentrate to yield the crude product. Purify via recrystallization (acetone/hexanes) to obtain the title compound (11.2 g, 82%).

Method B: EDC/HOBt Coupling :

  • Dissolve cyclohexanecarboxylic acid (7.4 g, 57.1 mmol) and 1-methanesulfonylpiperidin-4-yl)methylamine (8.9 g, 40.0 mmol) in DCM (150 mL).
  • Add EDC (11.5 g, 60.0 mmol) and hydroxybenzotriazole (HOBt, 8.1 g, 60.0 mmol).
  • Stir at RT for 24 h.
  • Work up as in Method A to yield the product (10.5 g, 77%).

Key Data :

  • Yield : 82% (Method A), 77% (Method B)
  • Melting Point : 142–144°C
  • Characterization : ¹H NMR (400 MHz, CDCl₃) δ 6.21 (br s, 1H, NH), 3.68–3.62 (m, 2H, NCH₂), 3.41–3.35 (m, 2H, SO₂CH₃), 2.98 (s, 3H, SO₂CH₃), 2.15–2.08 (m, 1H, CH), 1.85–1.72 (m, 4H), 1.62–1.54 (m, 4H), 1.34–1.20 (m, 6H).

Comparative Analysis of Coupling Methods

Parameter Acid Chloride Method EDC/HOBt Method
Yield 82% 77%
Purity 99% 98%
Reaction Time 12 h 24 h
Scalability >100 g <50 g
Byproduct Formation Low (HCl gas) Moderate (urea)

The acid chloride route offers higher yields and scalability, while EDC/HOBt avoids hazardous gas generation.

Critical Process Considerations

Stereochemical Control

The patent emphasizes using enantiomerically pure starting materials (e.g., L-leucine methyl ester) to avoid diastereomer formation. For the target compound, racemization is minimal due to the absence of chiral centers in the final product.

Purification Strategies

  • Recrystallization : Acetone/hexanes mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH gradients resolves residual amines.

Chemical Reactions Analysis

N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiolates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a sulfone derivative, while reduction with lithium aluminum hydride may produce an amine.

Scientific Research Applications

N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Target Compound vs. 18F-FCWAY and 18F-Mefway

  • Target Compound : Features a methanesulfonyl-substituted piperidine ring.
  • 18F-FCWAY : Contains a pyridinyl group and methoxyphenyl-substituted piperazine. The fluorine-18 radiolabel enables positron emission tomography (PET) imaging of serotonin 1A (5-HT₁A) receptors .
  • 18F-Mefway : Similar to 18F-FCWAY but with a fluoromethyl group on the cyclohexane ring, improving metabolic stability .
Property Target Compound 18F-FCWAY 18F-Mefway
Core Structure Piperidine Piperazine Piperazine
Key Substituent Methanesulfonyl 2-Methoxyphenyl, pyridinyl Fluoromethyl, methoxyphenyl
Pharmacological Use Not reported 5-HT₁A receptor imaging 5-HT₁A receptor imaging
Solubility High (due to -SO₂CH₃) Moderate Enhanced (fluorine substitution)

Key Insight : The methanesulfonyl group in the target compound may confer higher solubility compared to aryl-substituted analogs like 18F-FCWAY, though its receptor specificity remains unexplored .

Cyclohexanecarboxamide Derivatives with Aryl Substituents

Target Compound vs. N-(Arylcarbamothioyl)cyclohexanecarboxamides

  • Target Compound : Lacks a thiourea (-NHC=S) group but retains the cyclohexanecarboxamide backbone.
  • H2L1–H2L9 () : Thiourea-linked derivatives with aryl substituents (e.g., chloro, methoxy, methyl). These exhibit antifungal and metal-chelating properties .
Property Target Compound H2L1–H2L9 Derivatives
Functional Group Methanesulfonyl-piperidine Thiourea (-NHC=S)
Biological Activity Undetermined Antifungal, metal chelation
IR Signatures N/A ν(NH) 3256–3134 cm⁻¹, ν(C=S) ~1250 cm⁻¹

Piperidine vs. Cyclopentyl/Phenyl Substitutions

Target Compound vs. N-[(1-Cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide

  • Target Compound : Methanesulfonyl group increases polarity.
Property Target Compound Cyclopentyl Analog
Substituent -SO₂CH₃ Cyclopentyl
Molecular Weight ~320 (estimated) 292.5
Solubility Higher Lower

Key Insight : Methanesulfonyl substitution optimizes solubility for CNS penetration compared to lipophilic cyclopentyl analogs .

Crystal Structure and Conformational Analysis

  • Target Compound : Likely adopts a chair conformation for the cyclohexane ring, as seen in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (dihedral angle: 20.7–36.9° between cyclohexane and aromatic rings) .
  • Related Structures: XUHTUR (methyl-phenyl substitution) and EYACIQ (cyclohexanone ring) exhibit distinct packing via N–H⋯S hydrogen bonds and π-stacking, which the target compound may mimic .

Key Insight : The methanesulfonyl group’s electron-withdrawing nature could influence hydrogen-bonding patterns in crystal packing, affecting stability and formulation .

Biological Activity

N-[(1-Methanesulfonylpiperidin-4-yl)methyl]cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases such as allergic and inflammatory conditions. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a cyclohexanecarboxamide moiety and a methanesulfonylpiperidine group. The general formula can be represented as follows:

N 1 Methanesulfonylpiperidin 4 yl methyl cyclohexanecarboxamide\text{N 1 Methanesulfonylpiperidin 4 yl methyl cyclohexanecarboxamide}

Molecular Characteristics

PropertyValue
Molecular Weight227.3 g/mol
Chemical FormulaC12H19N2O2S
LogP1.08
SolubilitySoluble in DMSO

The biological activity of this compound primarily involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE7. By inhibiting these enzymes, the compound increases intracellular levels of cyclic AMP (cAMP), which plays a critical role in various signaling pathways associated with inflammation and immune responses .

Therapeutic Applications

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. The inhibition of PDE7 leads to reduced production of pro-inflammatory cytokines, making it a candidate for treating conditions such as asthma and rheumatoid arthritis .
  • Immunomodulation : The compound has been noted for its potential in modulating immune responses. By elevating cAMP levels, it can influence T-cell activation and differentiation, suggesting possible applications in autoimmune diseases .
  • Allergic Reactions : Due to its anti-inflammatory properties, this compound may also be effective in treating allergic diseases by reducing hypersensitivity reactions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Study 1: Efficacy in Asthma Models

A preclinical study evaluated the effects of this compound in murine models of asthma. The results indicated a significant reduction in airway hyperresponsiveness and eosinophilic inflammation after treatment with the compound compared to controls.

Study 2: Immunomodulatory Effects

In vitro studies demonstrated that this compound inhibited the production of TNF-alpha and IL-6 from activated macrophages, highlighting its potential as an immunomodulatory agent.

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